REACTION_CXSMILES
|
CS(O[CH2:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=2[C:19]2[N:20]=[N:21][N:22]([C:24]([C:37]3[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=3)([C:31]3[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=3)[C:25]3[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=3)[N:23]=2)=[CH:9][CH:8]=1)(=O)=O.[CH2:43]([C:47]1[NH:48][C:49]([CH:53]=[O:54])=[C:50]([Cl:52])[N:51]=1)[CH2:44][CH2:45][CH3:46].[BH4-].[Na+]>O>[CH2:43]([C:47]1[N:48]([CH2:6][C:7]2[CH:8]=[CH:9][C:10]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=3[C:19]3[N:20]=[N:21][N:22]([C:24]([C:37]4[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=4)([C:31]4[CH:32]=[CH:33][CH:34]=[CH:35][CH:36]=4)[C:25]4[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=4)[N:23]=3)=[CH:11][CH:12]=2)[C:49]([CH2:53][OH:54])=[C:50]([Cl:52])[N:51]=1)[CH2:44][CH2:45][CH3:46] |f:2.3|
|
Name
|
mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OCC1=CC=C(C=C1)C1=C(C=CC=C1)C=1N=NN(N1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
1.86 g
|
Type
|
reactant
|
Smiles
|
C(CCC)C=1NC(=C(N1)Cl)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.87 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring for 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
The temperature was maintained at about 25° C. during the addition
|
Type
|
STIRRING
|
Details
|
The resultant slurry was stirred for an additional 45 minutes
|
Duration
|
45 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The solid was rinsed with two 50 mL portions of water
|
Type
|
CUSTOM
|
Details
|
The wet cake was recrystallized first from 50 mL of n-butyl chloride
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C=1N(C(=C(N1)Cl)CO)CC1=CC=C(C=C1)C1=C(C=CC=C1)C=1N=NN(N1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.95 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |